molecular formula C16H16N4O3 B11208245 2,4-dihydroxy-N'-[(E)-pyridin-4-ylmethylidene]-5,6,7,8-tetrahydroquinoline-3-carbohydrazide

2,4-dihydroxy-N'-[(E)-pyridin-4-ylmethylidene]-5,6,7,8-tetrahydroquinoline-3-carbohydrazide

Cat. No.: B11208245
M. Wt: 312.32 g/mol
InChI Key: FOZHDLDJQONBGC-GIJQJNRQSA-N
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Description

2,4-Dihydroxy-N’-[(E)-pyridin-4-ylmethylidene]-5,6,7,8-tetrahydroquinoline-3-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a pyridine ring, and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydroxy-N’-[(E)-pyridin-4-ylmethylidene]-5,6,7,8-tetrahydroquinoline-3-carbohydrazide typically involves multiple steps. One common method includes the condensation of 2,4-dihydroxyquinoline with pyridine-4-carbaldehyde in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting intermediate is then treated with hydrazine hydrate to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-N’-[(E)-pyridin-4-ylmethylidene]-5,6,7,8-tetrahydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Mechanism of Action

The mechanism of action of 2,4-dihydroxy-N’-[(E)-pyridin-4-ylmethylidene]-5,6,7,8-tetrahydroquinoline-3-carbohydrazide involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can scavenge free radicals, thereby exhibiting antioxidant properties. Additionally, it can inhibit the activity of certain enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) . These interactions contribute to its anti-inflammatory and potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxyquinoline: Shares the quinoline core but lacks the pyridine ring and carbohydrazide moiety.

    Pyridine-4-carbaldehyde: Contains the pyridine ring but lacks the quinoline core and hydroxyl groups.

    Hydrazine Hydrate: Used in the synthesis but lacks the complex structure of the final compound.

Uniqueness

2,4-Dihydroxy-N’-[(E)-pyridin-4-ylmethylidene]-5,6,7,8-tetrahydroquinoline-3-carbohydrazide is unique due to its combination of a quinoline core, pyridine ring, and multiple functional groups. This unique structure imparts a range of biological activities and makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

4-hydroxy-2-oxo-N-[(E)-pyridin-4-ylmethylideneamino]-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H16N4O3/c21-14-11-3-1-2-4-12(11)19-15(22)13(14)16(23)20-18-9-10-5-7-17-8-6-10/h5-9H,1-4H2,(H,20,23)(H2,19,21,22)/b18-9+

InChI Key

FOZHDLDJQONBGC-GIJQJNRQSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)N/N=C/C3=CC=NC=C3)O

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)NN=CC3=CC=NC=C3)O

Origin of Product

United States

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